molecular formula C22H22N6O3 B2895704 1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1396711-79-7

1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea

Katalognummer: B2895704
CAS-Nummer: 1396711-79-7
Molekulargewicht: 418.457
InChI-Schlüssel: VTZRYRXLODWGFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea is a useful research compound. Its molecular formula is C22H22N6O3 and its molecular weight is 418.457. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(naphthalen-1-ylmethyl)urea represents a novel class of chemical entities with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and implications for therapeutic use, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a tetrazole ring, a naphthalene moiety, and a urea linkage. The molecular formula is C28H27N5O2C_{28}H_{27}N_5O_2, and it has a molecular weight of approximately 469.55 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability.

PropertyValue
Molecular FormulaC28H27N5O2C_{28}H_{27}N_5O_2
Molecular Weight469.55 g/mol
SolubilitySoluble in DMSO
Melting PointNot available

Recent studies suggest that the compound exhibits significant biological activity through multiple pathways:

  • Anticancer Activity : Preliminary in vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
  • Anti-inflammatory Effects : The compound has also been identified as having anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
  • Antimicrobial Activity : Some studies indicate that it possesses antimicrobial properties against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 1: Anticancer Activity

A study published in MDPI evaluated the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Properties

Research conducted on RAW 264.7 macrophages demonstrated that treatment with this compound significantly reduced the secretion of TNF-alpha and IL-6 in response to lipopolysaccharide (LPS) stimulation. The inhibition was measured at concentrations as low as 10 µM, indicating its potency as an anti-inflammatory agent .

Table 2: Biological Activity Summary

Activity TypeCell Line/ModelIC50/Effect
AnticancerMCF-715 µM
Anti-inflammatoryRAW 264.7Inhibition at 10 µM
AntimicrobialStaphylococcus aureusZone of inhibition: 15 mm

Pharmacokinetics

The pharmacokinetic profile of the compound is crucial for understanding its therapeutic potential. Early studies suggest good oral bioavailability and moderate clearance rates. Further research is necessary to establish detailed pharmacokinetic parameters such as half-life, volume of distribution, and metabolic pathways.

Table 3: Preliminary Pharmacokinetic Data

ParameterValue
Oral BioavailabilityModerate
Clearance RateModerate
Half-LifeNot determined

Eigenschaften

IUPAC Name

1-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O3/c1-31-14-13-27-22(30)28(26-25-27)19-11-9-18(10-12-19)24-21(29)23-15-17-7-4-6-16-5-2-3-8-20(16)17/h2-12H,13-15H2,1H3,(H2,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTZRYRXLODWGFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.